Valbenazine-d6 is a deuterated form of valbenazine, a medication primarily utilized for the treatment of tardive dyskinesia and chorea associated with Huntington's disease. Valbenazine acts as a selective inhibitor of vesicular monoamine transporter 2, which plays a critical role in the regulation of neurotransmitter release. The compound is an ester derivative of the active metabolite [+]-α-dihydrotetrabenazine, modified to include deuterium atoms, which can be useful in pharmacokinetic studies to trace metabolic pathways and interactions in biological systems.
Valbenazine is classified under organic compounds, specifically as an alpha amino acid ester. It belongs to the category of vesicular monoamine transporter 2 inhibitors and is recognized by its DrugBank accession number DB11915. The compound has been developed and marketed under the brand name Ingrezza and is primarily used in clinical settings for managing movement disorders related to antipsychotic medication use .
The synthesis of valbenazine-d6 involves several key steps that modify the parent compound valbenazine to incorporate deuterium. The synthetic pathway typically includes:
The synthesis process emphasizes high atom economy and efficient reaction conditions to minimize waste and maximize output.
Valbenazine-d6 retains a similar structural framework to valbenazine but incorporates deuterium at specific positions. The molecular formula for valbenazine is , with a molar mass of approximately 418.578 g/mol. The presence of deuterium alters certain physical properties, such as stability and metabolic pathways, which can be crucial for pharmacokinetic studies.
The structural representation can be visualized using chemical drawing software or databases like PubChem, where it can be depicted in various formats including SMILES notation.
Valbenazine undergoes hydrolysis after administration, converting into its active metabolite [+]-α-dihydrotetrabenazine through enzymatic activity primarily mediated by cytochrome P450 enzymes (CYP3A4/5). This metabolic pathway is crucial for its therapeutic effects against tardive dyskinesia. The conversion involves:
The metabolic profile demonstrates a significant difference in potency between valbenazine and its metabolites, with the latter exhibiting enhanced activity against vesicular monoamine transporter 2.
Valbenazine functions by selectively inhibiting vesicular monoamine transporter 2, resulting in decreased release of monoamines such as dopamine from presynaptic neurons. This action mitigates the symptoms associated with excessive dopaminergic activity seen in tardive dyskinesia. The mechanism can be summarized as follows:
The active metabolite [+]-α-dihydrotetrabenazine has even greater potency (Ki ~ 3 nM), enhancing the therapeutic efficacy of the treatment.
Valbenazine-d6 serves various scientific applications, particularly in pharmacokinetic studies where tracing metabolic pathways is essential. Its deuterated form allows researchers to differentiate between endogenous compounds and administered drugs during analysis using techniques such as mass spectrometry.
Additionally, it can be utilized in drug development processes to evaluate new formulations or delivery methods aimed at improving therapeutic outcomes for movement disorders associated with psychiatric medications.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3